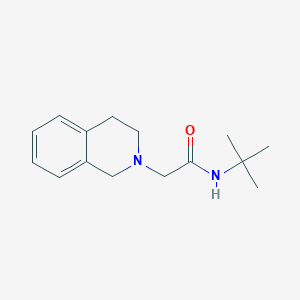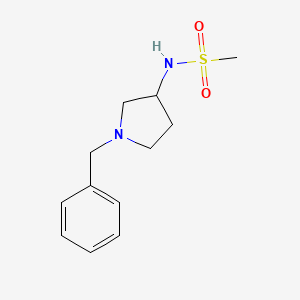![molecular formula C10H14BrNO2S B7566172 N-[1-(4-bromophenyl)propyl]methanesulfonamide](/img/structure/B7566172.png)
N-[1-(4-bromophenyl)propyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-bromophenyl)propyl]methanesulfonamide, also known as BPPM, is a chemical compound that has been widely used in scientific research. It is a small molecule inhibitor that can selectively target certain enzymes and receptors, making it a valuable tool for studying various biological processes.
Mechanism of Action
The mechanism of action of N-[1-(4-bromophenyl)propyl]methanesulfonamide varies depending on the specific enzyme or receptor it targets. For example, N-[1-(4-bromophenyl)propyl]methanesulfonamide inhibits histone deacetylases by binding to the zinc ion in the enzyme's active site, preventing it from deacetylating histone proteins. On the other hand, N-[1-(4-bromophenyl)propyl]methanesulfonamide inhibits proteasomes by binding to the enzyme's catalytic site, blocking its ability to degrade proteins. By selectively targeting these molecules, N-[1-(4-bromophenyl)propyl]methanesulfonamide can modulate various biological processes and pathways.
Biochemical and physiological effects:
N-[1-(4-bromophenyl)propyl]methanesulfonamide has been shown to have various biochemical and physiological effects in different research contexts. For example, in cancer biology, N-[1-(4-bromophenyl)propyl]methanesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, potentially leading to tumor regression. In neuroscience, N-[1-(4-bromophenyl)propyl]methanesulfonamide has been shown to modulate synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease. In immunology, N-[1-(4-bromophenyl)propyl]methanesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, potentially reducing inflammation in various disease states.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[1-(4-bromophenyl)propyl]methanesulfonamide in lab experiments is its high selectivity for certain enzymes and receptors. This allows researchers to study specific biological processes without affecting other pathways. Additionally, N-[1-(4-bromophenyl)propyl]methanesulfonamide is relatively easy to synthesize and can be obtained in high purity. However, one limitation of N-[1-(4-bromophenyl)propyl]methanesulfonamide is its potential toxicity, which can vary depending on the cell type and concentration used. Additionally, N-[1-(4-bromophenyl)propyl]methanesulfonamide may not be effective in all research contexts, as its mechanism of action is highly specific.
Future Directions
There are several potential future directions for N-[1-(4-bromophenyl)propyl]methanesulfonamide research. One area of interest is the development of N-[1-(4-bromophenyl)propyl]methanesulfonamide analogs with improved potency and selectivity. Additionally, N-[1-(4-bromophenyl)propyl]methanesulfonamide could be used in combination with other drugs to enhance their therapeutic effects. Finally, N-[1-(4-bromophenyl)propyl]methanesulfonamide could be used in conjunction with genetic or epigenetic tools to better understand the underlying mechanisms of various biological processes.
Synthesis Methods
The synthesis of N-[1-(4-bromophenyl)propyl]methanesulfonamide involves several steps. First, 4-bromobenzylamine is reacted with propionyl chloride to form N-(4-bromobenzyl)propionamide. Next, this intermediate is reacted with methanesulfonyl chloride to give N-[1-(4-bromophenyl)propyl]methanesulfonamide. The overall yield of this synthesis method is around 40%, and the purity of the final product can be improved by recrystallization.
Scientific Research Applications
N-[1-(4-bromophenyl)propyl]methanesulfonamide has been used in a wide range of scientific research fields, including cancer biology, neuroscience, and immunology. It has been shown to inhibit the activity of various enzymes and receptors, such as histone deacetylases, proteasomes, and TRPA1 channels. By selectively targeting these molecules, N-[1-(4-bromophenyl)propyl]methanesulfonamide can help researchers to better understand the underlying mechanisms of various diseases and develop new therapeutic strategies.
properties
IUPAC Name |
N-[1-(4-bromophenyl)propyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-3-10(12-15(2,13)14)8-4-6-9(11)7-5-8/h4-7,10,12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSHZYYNCSPUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Br)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-chlorophenyl)ethyl]-N,3-dimethylbenzamide](/img/structure/B7566089.png)

![N-[[3-(butanoylamino)phenyl]methyl]-7-methoxy-2-methylquinoline-3-carboxamide](/img/structure/B7566095.png)



![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B7566121.png)
![N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B7566122.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)acetamide](/img/structure/B7566134.png)

![2-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B7566148.png)
![1-[(2-Methoxyphenyl)methyl]-3-(3-phenylbutyl)urea](/img/structure/B7566156.png)
![2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone](/img/structure/B7566160.png)
![2-methyl-3-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]quinoxaline](/img/structure/B7566165.png)